molecular formula C20H15F2N5O2 B2518189 N-(4-fluorobenzyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852450-71-6

N-(4-fluorobenzyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2518189
CAS No.: 852450-71-6
M. Wt: 395.37
InChI Key: SCBLKGKGZDIPBJ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by dual fluorinated aromatic substituents: a 4-fluorobenzyl group attached to the acetamide nitrogen and a 4-fluorophenyl group at the pyrazolo-pyrimidinone core.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N5O2/c21-14-3-1-13(2-4-14)9-23-18(28)11-26-12-24-19-17(20(26)29)10-25-27(19)16-7-5-15(22)6-8-16/h1-8,10,12H,9,11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBLKGKGZDIPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanism of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18F2N4OC_{16}H_{18}F_2N_4O with a molecular weight of approximately 334.35 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Research indicates that compounds with similar structures often act as inhibitors of various enzymes involved in cellular processes. Specifically, this compound may inhibit histone demethylases, which play a crucial role in epigenetic regulation and cancer biology. The interaction with the active site metal ions (e.g., Fe(II)) is critical for its inhibitory action on specific demethylases such as KDM4 and KDM5 .

Inhibition of Histone Demethylases

Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent inhibitory activity against JmjC domain-containing histone demethylases. For instance, in vitro assays demonstrated that certain derivatives can inhibit KDM4B and KDM5B with IC50 values in the low micromolar range . This inhibition can lead to altered gene expression profiles, potentially reversing chemotherapy resistance in cancer cells.

Anticancer Potential

The compound's ability to modulate epigenetic marks suggests its use in cancer therapy. In particular, it has been noted for its effects on ovarian cancer cell lines resistant to standard treatments. The inhibition of ALDH1A isoforms has been linked to enhanced sensitivity to chemotherapeutic agents, indicating a promising avenue for further research .

Case Studies

  • Ovarian Cancer Treatment : A study explored the efficacy of this compound in chemotherapy-resistant ovarian cancer models. The results indicated that treatment led to significant reductions in tumor growth and improved survival rates compared to controls .
  • Inhibition Profile : Another investigation assessed the compound's selectivity against various KDM subfamilies. It was found to exhibit at least three-fold greater potency against KDM4B compared to KDM5B, highlighting its potential as a selective therapeutic agent .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Target IC50 (µM) Effect
Histone DemethylationKDM4B0.5Inhibition leads to altered gene expression
Histone DemethylationKDM5B1.5Selective inhibition observed
Cancer Cell ProliferationOvarian Cancer CellsN/AReduced tumor growth

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent R1 (Acetamide) Substituent R2 (Pyrazolo Core) Biological Activity (KI, nM) Reference
Target Compound 4-fluorobenzyl 4-fluorophenyl Not reported
2-[1-(4-fluorophenyl)-4-oxo...acetamide () 2-(trifluoromethyl)phenyl 4-fluorophenyl Not reported
2-(4-fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl...acetamide () 3-methyl-pyrazol-5-yl 4-fluorophenyl/phenyl Not reported
Compound 12 () 4-fluorophenyl Sulfamoylphenethyl (quinazolinone) hCA I: 548.6
Compound 18 () 4-fluorobenzyl Sulfamoylphenethyl (quinazolinone) hCA I: 2048

Key Findings :

  • Fluorine Substitution: The dual 4-fluorophenyl/4-fluorobenzyl groups in the target compound may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, as seen in carboxamide inhibitors .
  • Bioactivity Trends : In , the 4-fluorophenyl-substituted Compound 12 showed ~4-fold greater hCA I inhibition (KI = 548.6 nM) than the 4-fluorobenzyl analog Compound 18 (KI = 2048 nM), suggesting that benzyl groups may sterically hinder binding in this scaffold .

Halogenated Pyrazolo-Pyrimidinone Analogs

Table 2: Halogen-Substituted Derivatives

Compound Name Halogen Position Core Structure Notable Properties Reference
Target Compound 4-F (benzyl and phenyl) Pyrazolo[3,4-d]pyrimidinone Dual fluorination for stability
N-(4-acetylphenyl)-2-(1-(3-chlorophenyl)-4-oxo...acetamide () 3-Cl (phenyl) Pyrazolo[3,4-d]pyrimidinone Chlorine for enhanced electrophilicity
N-(2-(5-(4-bromobenzyl)-4-oxo...acetamide () 4-Br (benzyl) Pyrazolo[3,4-d]pyrimidinone Bromine for increased molecular weight/polarizability

Key Findings :

  • Halogen Effects : Chlorine () and bromine () substituents may improve target binding via halogen bonding, whereas fluorine in the target compound prioritizes metabolic resistance and passive diffusion .
  • Synthetic Flexibility : The evidence highlights modular synthesis routes, such as nucleophilic substitution or Suzuki coupling, to introduce diverse halogenated groups .

Spirocyclic and Heterocyclic Analogs

Compounds like B2 () and B14 () incorporate spirocyclic oxazolidinedione or indene moieties, which introduce conformational rigidity.

  • Spirocyclic Systems : Enhance selectivity by restricting rotational freedom, as seen in kinase inhibitors .
  • Heterocycle Diversity: Replacement of pyrazolo-pyrimidinone with chromane or isothiazolone () shifts target specificity (e.g., from kinases to ion channels) .

Q & A

Basic Synthesis and Optimization

Q: What are the critical steps and optimization parameters for synthesizing N-(4-fluorobenzyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide? A: The synthesis typically involves:

Condensation of pyrazole precursors with fluorinated benzyl groups under reflux conditions (ethanol or DMSO, 80–100°C) .

Cyclization using catalysts like triethylamine or sodium hydride to form the pyrazolo[3,4-d]pyrimidine core .

Acylation with chloroacetamide derivatives in the presence of base catalysts (e.g., K₂CO₃) .
Key optimization parameters :

  • Solvent choice : Polar aprotic solvents (DMSO) improve cyclization yields .
  • Temperature : Controlled heating (70–90°C) minimizes side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Structural Characterization

Q: Which analytical techniques are essential for confirming the molecular structure of this compound? A:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., fluorobenzyl CH₂ at δ 4.3–4.7 ppm) and carbonyl signals (δ 165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 423.12) .
  • HPLC-PDA : Assesses purity (>98%) and detects trace impurities .

Biological Activity Evaluation

Q: What methodologies are recommended for evaluating its potential kinase inhibitory activity? A:

  • Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ luminescence kits to measure IC₅₀ values .
  • Cell viability assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT protocol (48–72 hr exposure) .
  • Selectivity profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Advanced SAR Studies

Q: How can structure-activity relationship (SAR) studies be designed to improve target selectivity? A:

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hinge region hydrogen bonds) .
  • Analog synthesis : Modify the fluorobenzyl group (e.g., replace with chloro or methoxy) and test activity .
  • SPR/ITC : Quantify binding affinity (KD) and thermodynamic parameters (ΔH, ΔS) .

Addressing Contradictory Bioactivity Data

Q: How should researchers resolve discrepancies in reported bioactivity across different assays? A:

  • Assay standardization : Use consistent cell lines (e.g., ATCC-validated) and normalize to reference inhibitors (e.g., staurosporine) .
  • Purity verification : Re-test compounds with HPLC-MS to exclude degradation products .
  • Orthogonal assays : Compare enzymatic (kinase) vs. cellular (viability) data to identify assay-specific artifacts .

Computational Modeling Applications

Q: What computational tools are effective for predicting metabolic stability and off-target interactions? A:

  • QSAR models : Utilize Schrödinger’s QikProp to predict logP (target: 2.5–3.5) and CYP450 inhibition .
  • MD simulations : Run 100-ns trajectories (AMBER) to assess binding pocket stability .
  • Metabolite prediction : Use GLORYx to identify probable Phase I/II metabolites .

Reaction Mechanism Elucidation

Q: How can the mechanism of its acyl transfer reaction be experimentally validated? A:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated acetamide .
  • Intermediate trapping : Use LC-MS to detect thioester intermediates in acylation steps .
  • DFT calculations : Model transition states (Gaussian 16) to identify rate-determining steps .

Pharmacokinetic Profiling

Q: What methodologies assess solubility and metabolic stability in preclinical studies? A:

  • Thermodynamic solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .
  • Microsomal stability : Incubate with human liver microsomes (HLM) and measure t₁/₂ via LC-MS/MS .
  • Plasma protein binding : Use rapid equilibrium dialysis (RED) devices .

Derivative Synthesis Challenges

Q: What strategies improve regioselectivity in synthesizing pyrazolo[3,4-d]pyrimidine derivatives? A:

  • Protecting groups : Temporarily block reactive sites (e.g., NH with Boc) during acylation .
  • Microwave-assisted synthesis : Enhance regioselectivity via rapid, uniform heating (e.g., 150°C, 20 min) .
  • Catalyst screening : Test Pd/Cu catalysts for Suzuki couplings on the pyrimidine ring .

Interpreting Variable Anticancer Activity

Q: How can structural factors explain inconsistent cytotoxicity across cancer types? A:

  • Target expression profiling : Quantify kinase targets (e.g., via Western blot) in resistant vs. sensitive cell lines .
  • Efflux pump inhibition : Co-treat with verapamil to assess P-gp-mediated resistance .
  • Crystallography : Solve co-crystal structures with kinases to identify steric clashes .

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